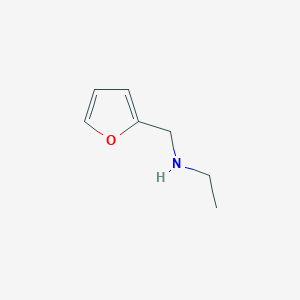

N-(furan-2-ylmethyl)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-8-6-7-4-3-5-9-7/h3-5,8H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVNYJPAGHUWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275626 | |

| Record name | N-(furan-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14496-33-4 | |

| Record name | N-(furan-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Furan 2 Ylmethyl Ethanamine and Its Analogues

Direct Synthetic Routes to N-(furan-2-ylmethyl)ethanamine

The most direct and common methods for preparing this compound involve the reaction between furfural (B47365) and ethylamine (B1201723), leveraging reductive amination and related protocols.

Reductive Amination Protocols Utilizing Furfural and Ethylamine

Reductive amination stands as a cornerstone for the synthesis of this compound. This process is typically a cascade reaction that begins with the condensation of furfural and an amine, such as ethylamine, to form an imine intermediate. This imine is then hydrogenated in situ to yield the final secondary amine. The efficiency of this one-pot approach is highly dependent on the catalyst and the reducing agent employed.

A variety of metal-based catalysts have been explored for this transformation. Pressurized hydrogen gas is a frequently used reductant due to its effective activation on metal surfaces. Catalytic systems often require both acidic sites to facilitate imine formation and metallic sites to promote the reduction. Non-precious metal catalysts, such as those based on nickel and cobalt, have proven effective. For instance, Raney Co has been shown to yield up to 99% of the corresponding primary amine (furfurylamine) from furfural and ammonia (B1221849), and the general order of metal effectiveness for primary amine selectivity is Pt < Pd < Rh < Ru < Ni < Co. Bimetallic catalysts like NiCu/MgAlO have also demonstrated high conversion and selectivity in related reductive amination reactions.

A more recent and environmentally benign approach is electrochemical reductive amination. This method utilizes water as the hydrogen source, avoiding the need for chemical reducing agents. Studies have investigated various metal electrodes (Ag, Cu, Pt, Sn, Zn) for the reductive amination of furfural-based molecules, demonstrating that this can be a general and efficient route to these amines.

| Catalyst | Amine Source | Reductant | Key Findings | Reference |

|---|---|---|---|---|

| Ru/Nb₂O₅ | Ammonia | H₂ (4 MPa) | Achieved 89% yield of furfurylamine (B118560) at 90°C. The catalyst's high performance was attributed to the electronic properties of the support. | |

| Raney Co | Ammonia | H₂ (1.0 MPa) | Demonstrated to be the most effective non-noble metal for primary amine synthesis, yielding 98.9% furfurylamine at 120°C. | |

| Pd/NiO | Aniline (B41778) | H₂ (1 atm) | Efficiently catalyzed the reductive amination of furfural with aniline at 25°C, yielding 95% of N-(furan-2-ylmethyl)aniline. | |

| Ag and Zn Electrodes | Methylamine | Electrochemical (Water) | Showed exceptional ability for the electrochemical reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF), a related furfural derivative. | |

| 9%Ni-3%Cu/MgAlO | Ammonia | H₂ | Achieved 98.7% ethanol (B145695) conversion and 98.9% selectivity for ethylamines in a model reaction, highlighting the potential for non-precious bimetallic catalysts. |

Condensation and Subsequent Reduction Approaches

The reductive amination process can be conceptually broken down into two distinct steps: the condensation of the aldehyde (furfural) and the amine (ethylamine) to form an N-substituted imine (an N-ethylfurfurylimine), followed by the reduction of this imine. While one-pot reductive amination protocols are often preferred for their efficiency, a two-step approach where the imine is first isolated and then reduced can also be employed.

The initial condensation is a reversible reaction that forms a hemiaminal intermediate, which then dehydrates to the imine. This step can sometimes be performed without a catalyst. The subsequent reduction of the C=N double bond of the imine is the critical step for yielding this compound. A variety of reducing agents can be used for this transformation, including common hydride reagents like sodium borohydride, although catalytic hydrogenation offers higher atom economy. The challenge in the one-pot synthesis is to selectively reduce the imine in the presence of the starting furfural, which also contains a reducible aldehyde group.

Synthesis of this compound Derivatives

This compound serves as a valuable scaffold for the synthesis of more complex molecules through modifications at the amine nitrogen or the furan (B31954) ring system.

Amine Functional Group Derivatization

The secondary amine in this compound is a nucleophilic center that can readily undergo various chemical transformations.

Amide and Sulfonamide Formation: The amine can react with carboxylic acid derivatives (like acyl chlorides or anhydrides) or sulfonyl chlorides to form amides and sulfonamides, respectively. For example, N-(furan-2-ylmethyl)furan-2-carboxamide has been synthesized from furfurylamine and 2-furoic acid. Similarly, derivatives of the related tetrahydrofuran-2-ylmethylamine have been prepared by reaction with 4-chlorobenzenesulfonyl chloride.

Alkylation and Arylation: The nitrogen atom can be further alkylated or arylated. N-substituted derivatives of tetrahydrofuran-2-ylmethylamine have been synthesized by condensing them with various alkyl or aralkyl halides in the presence of a base like sodium hydride.

Heterocycle Formation: The amine functionality can be incorporated into new heterocyclic rings. In one study, N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives were synthesized from thiourea (B124793) precursors, demonstrating a transformation of the amine moiety into a part of a tetrazole ring.

Furan Ring System Modification

The furan ring itself is susceptible to electrophilic substitution and other modifications, allowing for the synthesis of a diverse range of analogues.

Electrophilic Substitution: The furan ring can be functionalized, typically at the 5-position, which is electronically activated by the oxygen atom and the side chain. For instance, 5-nitrofuran derivatives have been synthesized, which are then used to create more complex structures like N-[(5-nitrofuran-2-yl)methyl]piperazinylquinolones.

Coupling Reactions: The furan ring can be coupled with other aromatic or heterocyclic systems. An example is the synthesis of N-((5-(4-chloroquinazolin-6-yl)furan-2-yl)Methyl)-2-(Methylsulfonyl)ethanamine, where a chloroquinazoline moiety is attached to the 5-position of the furan ring.

Cycloaddition Reactions: The furan nucleus can participate as a diene in Diels-Alder reactions. A tandem Ugi/intramolecular Diels-Alder reaction using a 3-(furan-2-yl)acrylaldehyde derivative resulted in the formation of complex furo[2,3-f]isoindole structures, showcasing a significant transformation of the furan system.

| Modification Type | Reaction | Resulting Structure/Moiety | Reference |

|---|---|---|---|

| Amine Derivatization | Acylation with 2-furoic acid | N-(furan-2-ylmethyl)furan-2-carboxamide | |

| Amine Derivatization | Reaction with thiourea precursors | N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | |

| Furan Ring Modification | Nitration | 5-Nitro-furan moiety | |

| Furan Ring Modification | Coupling with chloroquinazoline | 5-(4-chloroquinazolin-6-yl)furan moiety | |

| Furan Ring Modification | Tandem Ugi/Intramolecular Diels-Alder | Furo[2,3-f]isoindole core |

Multi-Component Reaction Strategies (e.g., Ugi Reactions for this compound moieties)

Multi-component reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR), offer a powerful and efficient strategy for generating molecular diversity from simple starting materials. The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.

Furfural, the precursor to this compound, is frequently used as the aldehyde component in Ugi reactions. This allows for the direct incorporation of the furan-2-yl moiety into complex peptide-like scaffolds. For example, the Ugi-Smiles coupling has been demonstrated using 2-furaldehyde, an amine, a nitrophenol, and an isocyanide to produce N-aryl amides containing the furan-2-yl group.

While this compound itself can be used as the amine component, it is more common to see its precursor, furfurylamine (the primary amine), or furfural (the aldehyde) used in Ugi reactions. These reactions can be combined with subsequent transformations in a tandem fashion to rapidly build complex heterocyclic systems. One notable example is a tandem Ugi/intramolecular Diels-Alder reaction where Ugi adducts derived from 3-(furan-2-yl)acrylaldehyde spontaneously undergo cycloaddition to yield novel hexahydro-furo[2,3-f]isoindole cores with high stereoselectivity. This highlights the utility of furan-containing components in MCRs for the streamlined synthesis of intricate molecular architectures.

Integration into Complex Heterocyclic Frameworks (e.g., Tetrazoles, Imidazoles, Benzoxazoles, Thiazoles)

The furan moiety, a key structural element of this compound, is frequently incorporated into more complex heterocyclic structures to modulate their chemical properties and biological activities. The synthetic routes to these integrated systems are diverse and tailored to the specific heterocyclic core being constructed.

Tetrazoles:

The synthesis of this compound analogues featuring a tetrazole ring has been a subject of significant research. A notable approach involves the replacement of a thiourea group with a tetrazole scaffold. nih.gov For instance, a series of twelve novel N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives were synthesized in good yields, ranging from 79% to 92%. nih.gov The reaction conditions for this transformation are well-established. nih.gov The structural confirmation of these compounds, such as 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, has been accomplished through X-ray diffraction studies. nih.gov Furthermore, multicomponent reactions, specifically the Ugi-azide process, have proven effective in generating 1,5-disubstituted-1H-tetrazoles containing a furan-2-yl methylamino substituent under mild conditions. scielo.org.mxscielo.org.mx This method's success is largely independent of the electronic and steric nature of the starting materials, highlighting its versatility. scielo.org.mx

Imidazoles:

The imidazole (B134444) framework has been successfully combined with the this compound substructure. One-pot synthesis methods have been developed for novel imidazole derivatives. For example, 1-(2,3-dihydrobenzo[b] Current time information in Bangalore, IN.mdpi.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole has been synthesized in a one-pot reaction involving benzil, ammonium (B1175870) acetate (B1210297), 2,3-dihydrobenzo[b] Current time information in Bangalore, IN.mdpi.comdioxin-6-amine, and furan-2-carbaldehyde in the presence of a catalytic amount of C4H10BF3O. nih.gov Another series of 1-(furan-2-ylmethyl)-2,4,5-triphenyl-1H-imidazole derivatives has also been synthesized and characterized. researchgate.net Furthermore, a range of 1-R1-2-R-4,5-di(furan-2-yl)-1H-imidazoles were synthesized with good yields by reacting purified imidazole compounds with benzyl (B1604629) chloride or allyl chloride in the presence of sodium hydride. academie-sciences.fr

Benzoxazoles:

The synthesis of benzoxazole (B165842) derivatives incorporating a furan moiety has been explored, leading to compounds with potential biological applications. A general route to 2-aryl benzoxazoles involves the condensation of an aminophenol with a carboxylic acid or its derivative. researchgate.net For instance, 2-(furan-2-yl)-5-methyl-1,3-benzoxazole was prepared from the corresponding amide. nih.gov Further functionalization, such as the introduction of a piperidin-1-ylmethyl group at the 5- or 6-position of the benzoxazole ring, has also been achieved. nih.gov The synthesis of these derivatives often involves multi-step sequences, including cyclization and subsequent substitution reactions. google.com

Thiazoles:

Thiazole-containing analogues of this compound have been synthesized through various routes. One method involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction to introduce a phenyl group, yielding N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide. nih.govmdpi.com The synthesis of 2-aminothiazole (B372263) derivatives can be achieved by reacting a ketone with thiourea in the presence of iodine. nih.govmdpi.com These initial building blocks can then be further modified to incorporate the desired furan-containing side chain. nih.govmdpi.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of this compound and its derivatives, particularly through the reductive amination of furan-based platform molecules. Both heterogeneous and homogeneous catalytic systems have been investigated for this purpose.

Heterogeneous Catalysis in Reductive Amination of Furan Derivatives

The reductive amination of furfural, a readily available biomass-derived aldehyde, is a key strategy for producing furan-containing amines. This process typically involves the condensation of furfural with an amine to form an imine, which is then hydrogenated to the corresponding amine. mdpi.com The development of effective heterogeneous catalysts is critical for achieving high yields and selectivities. mdpi.com

A variety of metal-based catalysts have been explored for this transformation. For example, a poly(N-vinyl-2-pyrrolidone)-stabilized ruthenium-supported hydroxyapatite (B223615) (Ru-PVP/HAP) catalyst has been shown to facilitate the reductive amination of furfural. dtu.dk Bifunctional catalysts, such as Ir/SiO2-SO3H, have also been employed, where the acidic sites promote imine formation and the metal centers catalyze the subsequent hydrogenation. mdpi.comconicet.gov.ar The use of ethyl acetate as a solvent with this catalyst was found to inhibit the formation of tertiary amine by-products, leading to a 21% yield of the desired secondary amine, N-(furan-2-ylmethyl)aniline. mdpi.com

The choice of metal and support can significantly influence the reaction outcome. Platinum supported on niobia-alumina (Pt/Nb2O5-Al2O3) has been investigated, with the acidity of the support playing a role in the condensation step. mdpi.com The reaction of furfural with aniline over these catalysts primarily yields the imine, with subsequent hydrogenation leading to the amine. mdpi.com The selectivity of the reaction is dependent on the metal used, with different metals favoring different products. conicet.gov.arresearchgate.net For instance, rhodium-based catalysts have shown selectivity towards reductive amination products, while ruthenium and platinum systems tend to favor hydrogenation of the carbonyl group. researchgate.net

Table 1: Heterogeneous Catalysts in Reductive Amination of Furan Derivatives

| Catalyst | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ru-PVP/HAP | Furfural, Ammonia | Furfurylamine | 60 | dtu.dk |

| Ir/SiO2-SO3H | Furfural, Aniline | N-(furan-2-ylmethyl)aniline | 21 | mdpi.com |

| Pt/Nb2O5-Al2O3 | Furfural, Aniline | N-(furan-2-ylmethyl)aniline | - | mdpi.com |

| Rh/TiO2 | Furfural, Acetonitrile (B52724) | N-ethyl-N-((tetrahydrofuran-2-yl)methyl)ethanamine | 76 (selectivity) | researchgate.net |

Homogeneous Catalysis for Selective Transformations

While heterogeneous catalysis offers advantages in terms of catalyst separation, homogeneous catalysts can provide high activity and selectivity in specific transformations. researchgate.net In the context of this compound synthesis, homogeneous catalysts have been explored for the reductive amination of carbonyl compounds. rsc.org

A notable example is the use of a Ni-triphos complex as a versatile homogeneous catalyst for the reductive amination of a wide range of aldehydes and ketones with ammonia and molecular hydrogen. rsc.org This system has been successfully applied to the synthesis of various primary amines, including those with heterocyclic moieties. rsc.org Although not specifically detailed for this compound, the broad applicability of this catalyst suggests its potential for such transformations. rsc.org

Homogeneous systems based on other metals, such as bismuth trichloride (B1173362) (BiCl3), have been used for the reductive amination of furfural with diphenylamine (B1679370) using triethylsilane as the reductant, yielding the corresponding tertiary amine. dtu.dk However, the separation of the product from the homogeneous catalyst can be challenging, limiting its industrial application. dtu.dk

Chemical Reactivity and Mechanistic Investigations of N Furan 2 Ylmethyl Ethanamine

Fundamental Chemical Reactions

The reactivity of N-(furan-2-ylmethyl)ethanamine is characterized by reactions typical of secondary amines and substituted furans, including oxidation, reduction, and nucleophilic substitution.

The oxidation of this compound can proceed via two primary pathways depending on the reagents and conditions: oxidation of the furan (B31954) ring or oxidation of the secondary amine.

Furan Ring Oxidation: The furan ring is susceptible to oxidative cleavage. Under strong oxidizing conditions, particularly with catalysts like vanadium oxide in the vapor phase, the furan ring can be oxidized to form maleic anhydride (B1165640) or its derivatives. researchgate.net For substituted furans, the side chain may first be oxidized. For example, furfuryl alcohols can be oxidized to the corresponding furoic acids using manganese catalysts. researchgate.net

Amine Group Oxidation: The secondary amine can be oxidized to form various nitrogen-containing functional groups. For instance, oxoammonium-catalyzed oxidation provides a method for converting N-substituted amines into the corresponding amides via a hydride transfer mechanism. chemrxiv.org This would transform the ethylamine (B1201723) side chain.

The selectivity between these pathways is highly dependent on the chosen oxidant and reaction conditions.

Reduction reactions of this compound primarily target the aromatic furan ring, as the secondary amine is already in a reduced state. Catalytic hydrogenation is the most common method to achieve this transformation.

The furan ring can be hydrogenated to the corresponding saturated heterocyclic compound, tetrahydrofuran (B95107). This reaction typically requires a heterogeneous catalyst and a source of hydrogen (H₂). The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, is critical for achieving high selectivity and yield.

Catalytic Hydrogenation: Using catalysts like Raney Nickel under elevated hydrogen pressure can lead to the deep hydrogenation of the furan ring, producing N-((tetrahydrofuran-2-yl)methyl)ethanamine. researchgate.net Studies on the hydrogenation of similar furan derivatives have shown that catalysts based on iridium, palladium, and ruthenium are also effective for furan ring saturation. nih.govmdpi.com Selectivity can be a challenge, as conditions must be controlled to avoid side reactions. For instance, in the synthesis of furfurylamine (B118560) from furfural (B47365), excess ammonia (B1221849) is used to suppress the undesirable hydrogenation of the furan ring. rsc.orgrsc.org

| Catalyst | Hydrogen Source | Primary Product | Key Observation |

|---|---|---|---|

| Raney® Nickel | H₂ (e.g., 1.0 MPa) | N-((tetrahydrofuran-2-yl)methyl)ethanamine | Excess H₂ pressure promotes deep hydrogenation of the furan ring. researchgate.net |

| Iridium-Pyridine-Phosphinite Complexes | H₂ | Chiral N-((tetrahydrofuran-2-yl)methyl)ethanamine | Allows for asymmetric hydrogenation, yielding enantiomerically enriched products. nih.gov |

| Palladium (Pd-based) | H₂ | N-((tetrahydrofuran-2-yl)methyl)ethanamine | Smaller Pd particle size tends to favor deeper hydrogenation of the furan ring. mdpi.com |

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, enabling it to participate in various substitution and addition reactions.

Reaction with Acyl Chlorides: this compound reacts readily with acyl chlorides (such as ethanoyl chloride) in a violent, exothermic reaction. This is a classic nucleophilic acyl substitution, proceeding through an addition-elimination mechanism to form a stable N,N-disubstituted amide. The other product is an ammonium (B1175870) chloride salt. chemguide.co.uk

C₅H₅OCH₂NHEt + CH₃COCl → C₅H₅OCH₂N(Et)COCH₃ + [C₅H₅OCH₂NH₂Et]⁺Cl⁻

Reaction with Alkyl Halides: As a secondary amine, it can act as a nucleophile and react with alkyl halides (e.g., bromoethane) in a nucleophilic substitution reaction. This reaction forms a tertiary amine. However, this process is often difficult to control, as the resulting tertiary amine can be more nucleophilic than the starting secondary amine, leading to further alkylation and the formation of a quaternary ammonium salt. chemguide.co.ukmasterorganicchemistry.com

Friedel-Crafts Acylation of the Furan Ring: The furan ring itself can act as a nucleophile in electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation. In the presence of a Lewis acid catalyst (e.g., ZnBr₂ or TiCl₄), the furan ring can be acylated by acylating agents like N-acylbenzotriazoles, typically at the C5 position, which is the most electron-rich and sterically accessible site. core.ac.ukrsc.org

Reaction Mechanisms and Kinetics

Understanding the underlying mechanisms and intermediate species is key to controlling the outcomes of reactions involving this compound.

Different reaction pathways involve distinct, often transient, intermediates that dictate the final product structure.

Tetrahedral Intermediate in Acylation: In the reaction with acyl chlorides, the nucleophilic nitrogen attacks the electrophilic carbonyl carbon. This initial addition step breaks the C=O π-bond and forms a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. This intermediate is unstable and rapidly collapses by reforming the C=O double bond and eliminating the chloride ion, the best leaving group. chemguide.co.uk

Imine (Schiff Base) Intermediate: In the context of the synthesis of furfurylamines via reductive amination of furfural, the reaction proceeds through a key imine (or Schiff base) intermediate. The amine condenses with the aldehyde to form the C=N double bond of the imine, which is then subsequently hydrogenated to the amine. rsc.orgrsc.org While this describes the formation, the reverse reaction (dehydrogenation) would also proceed via this intermediate.

Wheland Intermediate in Electrophilic Substitution: During the Friedel-Crafts acylation of the furan ring, the electrophile attacks the aromatic system. This disrupts the aromaticity and forms a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. The reaction is completed when a proton is eliminated from the carbon bearing the new acyl group, restoring the aromaticity of the furan ring. osti.gov

The selective transformation of this compound into a desired product heavily depends on the careful selection of catalysts and the precise control of reaction conditions.

Catalysts for Hydrogenation: The choice of metal catalyst is paramount in hydrogenation reactions. Noble metals like Pd, Pt, and Ru are highly active for hydrogenating the furan ring. mdpi.com Non-noble metals such as Raney Nickel are also effective, particularly under higher pressures of H₂. researchgate.net The support material (e.g., ZrO₂, Al₂O₃) can introduce acidic or basic sites that influence selectivity. For example, acidic supports can play a key role in the reductive amination process. researchgate.net

Lewis Acid Catalysts in Acylation: For Friedel-Crafts acylation of the furan ring, a Lewis acid catalyst is required to activate the acylating agent, making it a stronger electrophile. The choice between catalysts like TiCl₄ and ZnBr₂ can affect the reaction yield depending on the specific substrate. core.ac.uk

Reaction Conditions:

Temperature and Pressure: Higher temperatures and H₂ pressures generally favor the complete hydrogenation of the furan ring to a tetrahydrofuran derivative. researchgate.net Milder conditions are needed to preserve the furan ring's aromaticity during other transformations.

Solvent and Reagent Concentration: The choice of solvent can impact reaction pathways. In the synthesis of furfurylamine, using ethyl acetate (B1210297) as a solvent can inhibit the formation of tertiary amine by-products. rsc.org Furthermore, the concentration of reagents, such as the ratio of ammonia to furfural, is a critical parameter for controlling selectivity and suppressing side reactions like ring hydrogenation. rsc.org

| Reaction Type | Catalyst/Reagent Class | Effect on Selectivity | Example |

|---|---|---|---|

| Ring Hydrogenation | Heterogeneous Metals (Ni, Pd, Ru, Ir) | Determines activity and extent of reduction (furan vs. tetrahydrofuran). researchgate.netnih.govmdpi.com | Raney Ni with high H₂ pressure favors tetrahydrofuran formation. researchgate.net |

| Ring Acylation | Lewis Acids (TiCl₄, ZnBr₂) | Activates the acylating agent for electrophilic attack on the furan ring. core.ac.uk | ZnBr₂ is effective for the acylation of 2-methylfuran. core.ac.uk |

| Reductive Amination (Synthesis) | Acidic Supports / NH₃ Ratio | Acidic sites facilitate imine formation; excess NH₃ suppresses ring hydrogenation. rsc.orgresearchgate.net | High NH₃/Furfural ratio inhibits formation of tetrahydrofurfurylamine. rsc.org |

| Oxidation | Transition Metals (Mn, V) | Directs oxidation towards the side-chain (furoic acid) or ring cleavage (maleic anhydride). researchgate.net | Mn-pincer complexes catalyze oxidation of furfuryl alcohols to furoic acids. researchgate.net |

Intramolecular Cyclization and Rearrangement Mechanisms

The furan ring within the this compound scaffold is susceptible to various transformations that can lead to intramolecular cyclization and molecular rearrangements. These reactions are often triggered by oxidation or acid catalysis and can result in the formation of new heterocyclic systems or functionalized open-chain compounds. While specific studies on this compound are limited, research on analogous furan-containing structures provides insight into potential mechanistic pathways.

One significant rearrangement mechanism observed in related furan derivatives is the oxidative rearrangement of furan-2-carboximidamides. rsc.orgresearchgate.net Oxidation of these compounds with reagents like (dicarboxyiodo)benzenes does not yield a simple oxidation product but instead initiates a rearrangement. The proposed mechanism involves the formation of a carbodiimide (B86325) intermediate, which subsequently reacts to form N¹-acyl-N¹-(2-furyl)ureas. rsc.orgresearchgate.net Thermolysis of these ureas can then lead to the formation of 2-acylaminofurans, which are otherwise difficult to synthesize due to the instability of the parent 2-aminofuran. rsc.orgresearchgate.net

In a different pathway, the oxidative dearomatization of furan rings can serve as a key step in forming new cyclic structures. For instance, the oxidation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones has been shown to produce di(het)aryl-substituted 2-ene-1,4,7-triones. nih.gov This intermediate can then undergo an unusual cyclization related to the Paal–Knorr synthesis to form a new, highly functionalized furan ring. nih.gov This process demonstrates the furan ring's ability to act as a latent carbonyl equivalent, enabling complex molecular transformations.

Intramolecular cyclization can also be achieved by introducing appropriate functional groups onto the furan scaffold. Studies on mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates have shown that these compounds can be functionalized at both positions of the furan fragment to facilitate cyclization, leading to fused ring systems like dihydro-5H-thiopyrano[3,4-b]-furan. researchgate.net

Table 1: Summary of Oxidative Rearrangement of Furan-2-carboximidamides

| Starting Material | Reagent | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Furan-2-carboximidamide | (Dicarboxyiodo)benzene | Carbodiimide | N¹-acyl-N¹-(2-furyl)urea | rsc.orgresearchgate.net |

| N¹-acyl-N¹-(2-furyl)urea | Heat (Thermolysis) | - | 2-Acylaminofuran | rsc.orgresearchgate.net |

Advanced Chemical Transformations and Functionalization

The this compound molecule possesses two primary sites for chemical transformation: the secondary amine and the furan ring. Advanced functionalization strategies leverage the reactivity of these groups to synthesize a diverse range of more complex molecules for various applications, including coordination chemistry and materials science.

The nitrogen atom of the ethylamine moiety is a key locus for modification. It can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). For example, the related compound furfurylamine reacts with 2-quinolinecarboxaldehyde (B31650) to produce (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. mdpi.com Such imine derivatives are valuable as ligands in coordination chemistry. They can coordinate with metal ions, such as silver(I), to form stable complexes. mdpi.com In some cases, the metal ion can promote unexpected transformations, such as the homo-coupling of amine precursors during complexation. mdpi.com

Another functionalization strategy at the nitrogen center involves acylation or reaction with isothiocyanates to form amides and thioureas, respectively. The synthesis of 1-Benzoyl-3-furan-2-ylmethyl-thiourea is an example of a derivative created through this approach. ijabbr.comutripoli.edu.ly These transformations are crucial for altering the electronic and steric properties of the parent molecule.

The furan ring itself can undergo transformations, most notably through electrophilic substitution reactions, although strong acids must be avoided as they can cause polymerization. ijabbr.com More advanced transformations often involve using the furan moiety as a versatile building block in multicomponent reactions or cycloadditions. For example, N-(2-Furyl)acetamide, a product of rearrangement, readily partakes in cycloaddition reactions with electron-deficient alkynes. rsc.org

Furthermore, the entire N-(furan-2-ylmethyl)amine scaffold can be synthesized and modified using catalytic methods. Reductive amination of furan-2-carbaldehyde with various amines is a powerful technique to generate a wide array of N-substituted derivatives. mdpi.com This method highlights the role of the furan platform, often derived from biomass, in synthesizing valuable amines. For example, the reductive amination of furfural with aniline (B41778) using a bifunctional Ir/SiO₂-SO₃H catalyst yields N-(furan-2-ylmethyl)aniline. mdpi.com

Table 2: Examples of Advanced Transformations and Functionalization

| Reaction Type | Reactants | Product | Significance/Application | Reference |

|---|---|---|---|---|

| Schiff Base Formation | Furfurylamine + 2-Quinolinecarboxaldehyde | (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine | Ligand for metal complexes | mdpi.com |

| Thiourea (B124793) Synthesis | Furfurylamine + Benzoyl isothiocyanate | 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Synthesis of functional materials | ijabbr.comutripoli.edu.ly |

| Reductive Amination | Furfural + Aniline | N-(furan-2-ylmethyl)aniline | Catalytic synthesis of substituted amines | mdpi.com |

| Cycloaddition | N-(2-Furyl)acetamide + Electron-deficient alkyne | Phenol derivatives (after ring opening) | Synthesis of complex aromatic systems | rsc.org |

Spectroscopic and Computational Characterization of N Furan 2 Ylmethyl Ethanamine

Structural Elucidation via Spectroscopic Techniques

The definitive identification of N-(furan-2-ylmethyl)ethanamine is achieved through a synergistic application of several spectroscopic methods, each offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The furan (B31954) ring protons typically appear in the aromatic region of the spectrum. The proton at position 5 of the furan ring (H-5) is expected to resonate at the most downfield position of the three furan protons due to the deshielding effect of the adjacent oxygen atom. The protons at positions 3 and 4 (H-3 and H-4) would appear as multiplets. The methylene (B1212753) protons (-CH2-) attached to the furan ring and the nitrogen atom would likely appear as a singlet. The ethyl group protons would present as a quartet for the methylene group (-CH2-) and a triplet for the methyl group (-CH3), resulting from spin-spin coupling with each other. A broad singlet corresponding to the N-H proton of the secondary amine is also anticipated, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, seven distinct signals are expected. The four carbon atoms of the furan ring would have characteristic chemical shifts in the downfield region. The carbon atom attached to the oxygen (C-2) and the carbon to which the side chain is attached would be readily identifiable. The remaining three carbons of the ethylamine (B1201723) side chain—the methylene carbon bonded to the furan ring, the methylene carbon of the ethyl group, and the terminal methyl carbon—would appear in the upfield, aliphatic region of the spectrum. docbrown.info

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would be used to correlate the ¹H and ¹³C signals, confirming the direct one-bond connections between protons and their attached carbon atoms. This two-dimensional NMR technique is invaluable for unambiguous assignment of the signals in both the proton and carbon spectra, solidifying the structural elucidation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical chemical shift values for similar structural motifs.

View Data

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl | -CH₃ | 1.0 - 1.2 (triplet) | 14 - 16 |

| Ethyl | -CH₂-N | 2.5 - 2.7 (quartet) | 44 - 46 |

| Methylene Bridge | Furfuryl-CH₂-N | 3.7 - 3.9 (singlet) | 48 - 50 |

| Amine | N-H | 1.5 - 2.5 (broad singlet) | - |

| Furan Ring | C3-H | 6.1 - 6.3 (multiplet) | 108 - 110 |

| Furan Ring | C4-H | 6.3 - 6.5 (multiplet) | 110 - 112 |

| Furan Ring | C5-H | 7.3 - 7.5 (multiplet) | 141 - 143 |

| Furan Ring | C2 (substituted) | - | 152 - 154 |

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₇H₁₁NO, corresponding to a molecular weight of approximately 125.17 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 125. The fragmentation of this secondary amine is expected to be directed by the nitrogen atom through alpha-cleavage, a common pathway for amines. libretexts.org The most significant fragmentation would likely involve the cleavage of the C-C bond adjacent to the nitrogen atom within the ethyl group, or the cleavage of the furfuryl-CH₂ bond.

Key expected fragments include:

A fragment at m/z 81: This prominent peak would result from the cleavage of the bond between the methylene bridge and the nitrogen atom, generating the stable furfuryl cation ([C₅H₅O]⁺).

A fragment at m/z 96: This ion could be formed by the loss of an ethyl group radical (•CH₂CH₃) from the molecular ion.

A fragment at m/z 58: This base peak could arise from alpha-cleavage, resulting in the loss of the furfuryl group to produce the [CH₃CH₂NH=CH₂]⁺ ion. docbrown.info

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

View Data

| m/z | Proposed Fragment Ion | Formula |

| 125 | Molecular Ion [M]⁺ | [C₇H₁₁NO]⁺ |

| 96 | [M - C₂H₅]⁺ | [C₅H₆NO]⁺ |

| 81 | Furfuryl cation | [C₅H₅O]⁺ |

| 58 | [Ethylaminomethylidene]⁺ | [C₃H₈N]⁺ |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. globalresearchonline.net

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations from the furan ring are expected just above 3100 cm⁻¹, while aliphatic C-H stretching from the ethyl and methylene groups will appear in the 2850-3000 cm⁻¹ range.

N-H Bend: An N-H bending vibration is anticipated around 1550-1650 cm⁻¹.

Furan Ring Vibrations: Characteristic C=C stretching vibrations of the furan ring are expected in the 1500-1600 cm⁻¹ region. globalresearchonline.net The C-O-C stretching of the furan ring typically gives rise to strong bands in the 1000-1250 cm⁻¹ range. nist.govnist.gov

C-N Stretch: The C-N stretching vibration is expected to appear in the 1020-1250 cm⁻¹ region.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data, particularly in identifying the symmetric vibrations of the furan ring and the carbon-carbon bonds of the alkyl chain. researchgate.net

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. It provides accurate bond lengths, bond angles, and conformational details.

Currently, there are no publicly available crystal structure data for this compound in crystallographic databases. The compound exists as a liquid at standard temperature and pressure, which would necessitate its conversion to a crystalline salt (e.g., hydrochloride or tartrate) and subsequent single-crystal growth to perform an XRD analysis. Without such a study, information regarding its solid-state conformation and intermolecular interactions remains undetermined.

Chromatographic Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its isolation. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this class of compounds. rsc.org

A standard RP-HPLC setup would likely involve:

Stationary Phase: A C18 (octadecylsilyl) column is a common choice, providing a non-polar stationary phase for the separation of moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (like water with 0.1% trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol) is effective. sielc.com The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration to elute more non-polar components.

Detection: A UV detector set at a wavelength where the furan ring exhibits strong absorbance (e.g., around 210-220 nm) would be appropriate for detection and quantification. rsc.org

This method would allow for the separation of this compound from starting materials, by-products, or degradation products, enabling an accurate determination of its purity level.

Table 3: General HPLC Conditions for Purity Analysis of Furfurylamines

View Data

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds. For the analysis of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is the method of choice due to its high sensitivity and specificity. researchgate.netbre.com The analysis of amines by GC can sometimes be challenging due to the polar nature of the amine group, which can lead to peak tailing and interaction with the stationary phase. bre.com However, modern capillary columns and derivatization techniques can mitigate these issues. researchgate.net

The selection of the GC column is critical for achieving good separation. A mid-polarity column, such as one containing a phenyl- and methyl-substituted polysiloxane stationary phase (e.g., HP-5MS), is often effective for separating a wide range of compounds, including furan derivatives and amines. researchgate.net Alternatively, a more polar column, like a polyethylene (B3416737) glycol (WAX) type, can also be employed, offering different selectivity. researchgate.net The operating conditions, including injector temperature, oven temperature program, and carrier gas flow rate, must be optimized to ensure efficient separation and symmetric peak shapes. Headspace sampling is a common technique for volatile furan compounds, which involves analyzing the vapor phase above the sample, thereby minimizing matrix interference. restek.combaua.de

In a typical GC-MS analysis, the retention time provides qualitative information about the compound, while the mass spectrometer fragments the eluted compound to produce a unique mass spectrum, which serves as a "fingerprint" for positive identification. For this compound, characteristic fragments would be expected from the cleavage of the ethyl group, the methylene bridge, and the furan ring itself.

| Parameter | Typical Value/Condition | Purpose |

| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) | Separation and identification of the compound. |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | Provides good separation for semi-volatile compounds. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Start at 60°C, ramp to 280°C at 10°C/min | Separates compounds based on boiling point. |

| Detector | Mass Spectrometer (MS) | Provides mass spectrum for compound identification. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method for creating fragment patterns. |

Computational Chemistry and Molecular Modeling

Computational chemistry provides profound insights into the structural and electronic properties of molecules, complementing experimental data. For this compound, various computational methods are employed to characterize its behavior at the molecular level.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. globalresearchonline.net It is widely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.gov Calculations for this compound are typically performed using a functional such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. researchgate.net

The geometry optimization process calculates the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data if available. The furan ring is expected to be largely planar, while the ethylamine side chain will adopt a staggered conformation to minimize steric hindrance.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | O1-C2 | 1.37 |

| C2-C3 | 1.36 | |

| C4-C5 | 1.35 | |

| C5-O1 | 1.38 | |

| C2-C6 (Methylene) | 1.51 | |

| C6-N7 | 1.47 | |

| N7-C8 (Ethyl) | 1.48 | |

| **Bond Angle (°) ** | O1-C2-C3 | 106.5 |

| C2-C6-N7 | 112.0 | |

| C6-N7-C8 | 114.5 |

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. wisc.edu It examines the interactions between filled "donor" NBOs (bonding orbitals or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. wisc.eduacadpubl.eu

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(O1) | π(C2-C3) | ~20.5 | Lone Pair -> π delocalization |

| n(O1) | π(C4-C5) | ~18.2 | Lone Pair -> π delocalization |

| n(N7) | σ(C6-C2) | ~5.8 | Lone Pair -> σ hyperconjugation |

| n(N7) | σ(C8-C9) | ~4.1 | Lone Pair -> σ hyperconjugation |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. pku.edu.cn

The energy gap (ΔE) between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. openaccesspub.org For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the nitrogen atom, while the LUMO is likely distributed over the antibonding orbitals of the furan ring. researchgate.net These properties are critical for predicting the molecule's behavior in chemical reactions and its electronic absorption characteristics. youtube.com

| Parameter | Energy (eV) | Description |

| EHOMO | ~ -5.8 eV | Energy of the highest occupied molecular orbital (electron donor). |

| ELUMO | ~ -0.5 eV | Energy of the lowest unoccupied molecular orbital (electron acceptor). |

| Energy Gap (ΔE) | ~ 5.3 eV | Indicates chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. openaccesspub.org The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of electrostatic potential.

Typically, red or yellow regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are usually associated with electronegative atoms. Blue or green regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, often found around hydrogen atoms. researchgate.net

In the MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atom of the furan ring and the nitrogen atom of the amine group, highlighting them as the primary sites for electrophilic interaction. Conversely, the most positive potential (blue) would be located on the hydrogen atom attached to the nitrogen (N-H), making it a likely site for hydrogen bonding and nucleophilic interaction.

Computational Docking Studies for Biological Interactions

Computational or molecular docking is a modeling technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein or enzyme). researchgate.netijper.org This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

For this compound, docking studies can be performed to investigate its potential interactions with various biological targets, such as bacterial or fungal enzymes. ijper.orgacgpubs.org The process involves placing the ligand into the active site of the receptor and calculating a "docking score," which estimates the binding free energy. A lower (more negative) docking score generally indicates a more favorable binding interaction. nih.gov

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. jbcpm.com For example, the N-H group of the amine could act as a hydrogen bond donor, the furan ring could engage in π-π stacking with aromatic residues like phenylalanine or tyrosine, and the ethyl group could form hydrophobic interactions within the binding pocket. ijper.org These studies can guide the design of more potent and selective derivatives. nih.gov

| Target Protein (Example) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| E. coli Dihydrofolate Reductase | -6.5 | Ile50, Phe31 | Hydrophobic |

| Asp27 | Hydrogen Bond | ||

| S. aureus DNA Gyrase | -7.2 | Tyr122 | π-π Stacking |

| Arg76 | Hydrogen Bond | ||

| Val71, Ala47 | Hydrophobic |

Structure Activity Relationship Sar Studies of N Furan 2 Ylmethyl Ethanamine Derivatives

Correlating Structural Modifications with Biological Efficacy

Research into derivatives of N-(furan-2-ylmethyl)ethanamine has demonstrated that even minor structural alterations can lead to significant differences in biological activity. A key strategy has been the modification of the core structure to create novel hybrid molecules, such as replacing a thiourea (B124793) arrangement with a tetrazole scaffold to produce a series of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives. nih.gov These compounds were then screened for their antibacterial properties. nih.gov

Initial studies identified 1-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine and 1-(3-chloro-4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine as leading structures with high antimicrobial activity, encouraging further design and evaluation of related hybrids. nih.gov Subsequent synthesis and testing of twelve new derivatives revealed that the nature and position of substituents on the phenyl ring attached to the tetrazole moiety were critical for efficacy. nih.gov

The most promising antibacterial results were observed for compounds with specific substitutions at the para-position of the phenyl ring. nih.gov Notably, the 2-fluorophenyl derivative (Compound 6 in the study) showed the most significant growth-inhibitory properties against various bacterial strains, particularly clinical isolates of S. epidermidis. nih.gov This highlights a clear correlation between the specific structural modification—the presence and position of a halogen on the phenyl ring—and the resulting antibacterial potency.

| Compound Substituent (on Phenyl Ring) | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

|---|---|---|---|

| 3-chloro-4-fluorophenyl | Standard bacterial strains | 0.25 - 4 | nih.gov |

| 3-chloro-4-fluorophenyl | Clinical cocci | 2 - 16 | nih.gov |

| 3-chloro-4-methylphenyl | Standard bacterial strains | Similar to 3-chloro-4-fluorophenyl derivative | nih.gov |

| 2-fluorophenyl | Standard Staphylococci | 8 - 32 | nih.gov |

| 2-fluorophenyl | Gram-negative strains | 16 | nih.gov |

| 2-fluorophenyl | S. epidermidis (clinical isolate T 5501 851/19) | 2 | nih.gov |

| 2-fluorophenyl | S. epidermidis (four hospital isolates) | 4 | nih.gov |

Role of the Furan (B31954) Ring System in Ligand-Target Recognition

The furan ring is a five-membered aromatic heterocycle that serves as a crucial scaffold in a vast number of physiologically active compounds. orientjchem.orgutripoli.edu.ly Its significance in medicinal chemistry is multifaceted, often acting as a bioisostere for other aromatic systems like phenyl rings. orientjchem.org This substitution can favorably alter steric and electronic properties, potentially leading to improved metabolic stability, bioavailability, and enhanced interactions with biological targets. orientjchem.org

The biological activities of furan-based compounds are frequently attributed to the ring's capacity to engage in various non-covalent interactions essential for ligand-target recognition, such as hydrogen bonding and π–π stacking. orientjchem.org The oxygen atom within the furan ring increases the molecule's polarity and provides a site for potential hydrogen bonding. utripoli.edu.ly In the context of drug design, the furan ring can act as a central scaffold that correctly orients other essential functional groups for optimal interaction with a receptor or enzyme active site. orientjchem.org The incorporation of a furan nucleus remains a key strategy in the development of new therapeutic agents across diverse areas, including antimicrobial, anti-inflammatory, and anticancer research. utripoli.edu.ly

Influence of Amine Substitution Patterns on Pharmacological Profiles

The amine group in this compound and its derivatives is a critical site for chemical modification that significantly influences the resulting pharmacological profile. Altering the substitution pattern on the nitrogen atom can modulate the compound's basicity, lipophilicity, and steric profile, all of which affect how the molecule interacts with its biological target.

In the case of the N-(furan-2-ylmethyl)-1H-tetrazol-5-amine series, the "amine substitution" is represented by the large, substituted phenyl group attached to the tetrazole ring system, which is in turn linked to the amine nitrogen. The pharmacological profile of these compounds was found to be highly dependent on the substitution pattern on this distal phenyl ring. nih.gov

The study demonstrated that:

Para-substituted phenyl rings were generally associated with higher activity. nih.gov

The introduction of electron-withdrawing groups , such as halogens (fluoro, chloro), was a key feature of the most potent compounds. nih.gov

The specific position of the substituent mattered; for instance, the 2-fluorophenyl analogue was found to be the most promising among the newly synthesized derivatives, particularly against hospital isolates of staphylococci. nih.gov

Stereochemical Determinants of Biological Activity

Stereochemistry is a pivotal factor in the biological activity of chiral compounds, as biological systems, including enzymes and receptors, are inherently chiral. nih.gov The majority of natural products are biosynthesized in an enantiomerically pure form, and it is common for only one enantiomer of a chiral drug to exhibit the desired therapeutic activity, while the other may be inactive or even contribute to adverse effects. nih.gov

The differential activity between stereoisomers arises from the precise three-dimensional arrangement required for a ligand to bind effectively to its target. nih.gov This stereospecificity can affect not only target binding but also other pharmacokinetic processes such as metabolic pathways and cellular uptake via transport systems. nih.gov

For derivatives of this compound that possess chiral centers, the absolute configuration can be a critical determinant of potency. Studies on other complex heterocyclic molecules have definitively shown that different stereoisomers can have vastly different biological potencies. For example, in a series of O5-methyl psorospermin (B1195998) enantiomers, a clear order of biological potency was established: (2'R,3'R) > (2'R,3'S) = (2'S,3'R) > (2'S,3'S). nih.gov In another study, only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that their uptake into the cell was mediated by a stereoselective amino acid transport system. nih.gov Therefore, for any chiral derivative of this compound, it is essential to investigate the activity of individual stereoisomers to define the optimal stereochemical requirements for its biological function. nih.gov

Pharmacological and Biological Research of N Furan 2 Ylmethyl Ethanamine Derivatives

Antimicrobial and Antifungal Activities

The investigation into the antimicrobial and antifungal properties of N-(furan-2-ylmethyl)ethanamine derivatives has yielded promising results, with various synthesized compounds demonstrating significant efficacy against a range of pathogenic microorganisms.

Antibacterial Efficacy Against Bacterial Strains (e.g., Gram-Positive, Gram-Negative, Staphylococcus species)

Derivatives of furan (B31954) have demonstrated notable antibacterial activity, with some showing selective efficacy against Gram-positive bacteria. One such derivative, a 2(5H)-furanone designated as F105, has been shown to be highly specific in its action, effectively inhibiting the growth of Gram-positive bacteria while having no effect on Gram-negative strains. nih.gov At concentrations of 8–16 μg/mL, F105 repressed the growth of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, Bacillus subtilis, and Micrococcus luteus. At a concentration of 32 μg/mL, it was found to kill 99.9% of these bacterial cells. In contrast, the growth of Gram-negative bacteria such as Klebsiella pneumoniae, Serratia marcescens, Pseudomonas aeruginosa, and Escherichia coli was unaffected even at a concentration of 128 μg/mL. nih.gov

Other studies have reported on arylfuran derivatives that possess considerable activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action. researchgate.net Similarly, certain benzofuran derivatives have shown moderate activity against Gram-positive strains, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL. nih.gov The antibacterial activity of these compounds is often attributed to their ability to disrupt bacterial membrane stability and metabolic processes, leading to an increase in reactive oxygen species (ROS) production.

Table 1: Antibacterial Efficacy of Furan Derivatives Against Various Bacterial Strains

| Compound/Derivative Class | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 2(5H)-Furanone (F105) | Staphylococcus aureus | Growth repression at 8–16 µg/mL | nih.gov |

| 2(5H)-Furanone (F105) | Staphylococcus epidermidis | Growth repression at 8–16 µg/mL | nih.gov |

| 2(5H)-Furanone (F105) | Bacillus cereus | Growth repression at 8–16 µg/mL | nih.gov |

| 2(5H)-Furanone (F105) | Bacillus subtilis | Growth repression at 8–16 µg/mL | nih.gov |

| 2(5H)-Furanone (F105) | Micrococcus luteus | Growth repression at 8–16 µg/mL | nih.gov |

| 2(5H)-Furanone (F105) | Klebsiella pneumoniae | No effect at 128 µg/mL | nih.gov |

| 2(5H)-Furanone (F105) | Serratia marcescens | No effect at 128 µg/mL | nih.gov |

| 2(5H)-Furanone (F105) | Pseudomonas aeruginosa | No effect at 128 µg/mL | nih.gov |

| 2(5H)-Furanone (F105) | Escherichia coli | No effect at 128 µg/mL | nih.gov |

| Benzofuran derivative 7 | Gram-positive strains | MIC: 16-64 µg/mL | nih.gov |

| Arylfuran derivative 73 | S. aureus, E. coli, P. aeruginosa | Broad-spectrum activity | researchgate.net |

Antifungal Properties

The antifungal potential of this compound derivatives has been demonstrated against various fungal pathogens. In one study, a series of 2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives and their Schiff bases were synthesized and evaluated for their antifungal activity. researchgate.net One of the Schiff bases, 3o, exhibited the highest antifungal activity against both Candida krusei and Candida parapsilosis, with its potency being comparable to the standard antifungal drug ketoconazole. researchgate.net Another compound from this series, 2i, showed the greatest antifungal activity among the newly synthesized derivatives. researchgate.net

Furthermore, research has shown that furan derivatives can be effective against Aspergillus species. For instance, certain coumarin-based triazole hybrids containing a furan moiety displayed moderate to good antifungal efficacy against Aspergillus flavus and Aspergillus niger. mdpi.com The mechanism of antifungal action for some furan derivatives is believed to involve the disruption of the fungal cell membrane and inhibition of essential enzymes.

Table 2: Antifungal Activity of Furan Derivatives

| Compound/Derivative Class | Fungal Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Schiff base 3o | Candida krusei ATCC 6258 | High antifungal activity, potent as ketoconazole | researchgate.net |

| Schiff base 3o | Candida parapsilosis ATCC 22019 | High antifungal activity, potent as ketoconazole | researchgate.net |

| Compound 2i | Not specified | Greatest antifungal activity in its series | researchgate.net |

| Schiff bases 3c-3n | Candida parapsilosis ATCC 22019 | Fungicidal action as intense as ketoconazole | researchgate.net |

| Coumarin-based triazole hybrids | Aspergillus flavus | Moderate to good antifungal efficacy | mdpi.com |

| Coumarin-based triazole hybrids | Aspergillus niger | Moderate to good antifungal efficacy | mdpi.com |

Antimycobacterial Activity

Several furan derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. A study on 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives revealed their significant in vitro activity against M. tuberculosis H37Rv. nih.gov One compound, in particular, was found to be an extremely potent inhibitor with a minimum inhibitory concentration (MIC) of 0.031 mg/L, outperforming first-line antituberculosis drugs such as isoniazid, rifampicin, and ethambutol. nih.gov Another derivative from the same study was equipotent to pretomanid against a multidrug-resistant clinical isolate of M. tuberculosis. nih.gov These derivatives were noted for their selective and bactericidal action towards slow-growing mycobacteria. nih.gov

Further research into furan-type lignans has also demonstrated their potential as antimycobacterial agents. Several extracts and chromatographic fractions of these compounds exhibited over 90% inhibition of M. tuberculosis at a concentration of 128 µg/mL. researchgate.net The mechanism of action for some of these derivatives is thought to be the inhibition of mycobacterial arylamine N-acetyltransferase, a novel target essential for the intracellular survival of M. tuberculosis.

Table 3: Antimycobacterial Activity of Furan Derivatives

| Compound/Derivative Class | Mycobacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivative 2 | M. tuberculosis H37Rv | MIC: 0.031 mg/L | nih.gov |

| 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivative 3 | Multidrug-resistant M. tuberculosis | Equipotent to pretomanid | nih.gov |

| Furan-type lignans | M. tuberculosis | >90% inhibition at 128 µg/mL | researchgate.net |

| Methylpluviatilol | M. tuberculosis | Active at 128 µg/mL | researchgate.net |

Anticancer Potential and Mechanisms

The anticancer properties of this compound derivatives have been a significant area of research, with studies focusing on their cytotoxicity against various cancer cell lines and their selectivity for cancer cells over normal cells.

Cytotoxicity Evaluation Against Cancer Cell Lines

A variety of furan derivatives have been synthesized and evaluated for their cytotoxic effects on human cancer cell lines. In one study, a series of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives were tested against four different cancer cell lines: chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki 1). nih.gov Two of the newly developed derivatives, compounds 6 and 8, exhibited selective action towards K562 cells. nih.gov

Another study investigated the in vitro antitumor activities of 3,4-dibromo-5-hydroxy-furan-2(5H)-one (MBA) and its derivatives against a panel of human cancer cell lines, including HCT116, HT-29, MCF-7, SJSA-1, U2OS, HepG2, and Hep3B. Furanone derivatives have also been prepared and tested for their short-term cytotoxic activity, with some being found active against DLA and HeLa cell lines. tsijournals.com

Table 4: Cytotoxicity of Furan Derivatives Against Human Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Benzofuran derivative 6 | K562 (chronic myelogenous leukemia) | 3.83 ± 0.6 | nih.gov |

| Benzofuran derivative 8 | K562 (chronic myelogenous leukemia) | 2.59 ± 0.88 | nih.gov |

| 4-(2-Aminoanilino)-3-bromo-2(5H)-furanone 5 | DLA (Dalton's Lymphoma Ascites) | Active | tsijournals.com |

| 4-(2-Aminoanilino)-3-bromo-2(5H)-furanone 5 | HeLa (cervical cancer) | Active | tsijournals.com |

| 3,4-dibromo-5-hydroxy-furan-2(5H)-one (MBA) derivative 3b | HCT-116 (colon cancer) | 7.3 - 21.3 | |

| 3,4-dibromo-5-hydroxy-furan-2(5H)-one (MBA) derivative 3c | HCT-116 (colon cancer) | 3.9 - 65.6 |

Selectivity Profiling for Cancer Cells versus Normal Cells

A crucial aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while minimizing harm to normal, healthy cells. Several studies on furan derivatives have included assessments of their selectivity. For instance, the benzofuran derivatives 6 and 8, which showed cytotoxic activity against K562 leukemia cells, were also tested on healthy human keratinocytes (HaCaT) and were found to have no toxic effect. nih.gov This indicates a selective action towards the cancer cells.

In another study, a Schiff base derivative, 3o, which demonstrated potent antifungal activity, was also evaluated for its in vitro cytotoxicity against NIH/3T3 cells, a normal mouse embryonic fibroblast cell line, and was found to be non-cytotoxic. researchgate.net This suggests that the compound has a favorable safety profile in this context. The selectivity of these compounds is often quantified by the therapeutic index (TI), which is the ratio of the cytotoxic concentration against normal cells to that against cancer cells. Compounds with a higher TI are considered to have better selective toxicity.

Table 5: Selectivity Profile of Furan Derivatives

| Compound/Derivative | Cancer Cell Line | Normal Cell Line | Activity/Selectivity | Reference |

|---|---|---|---|---|

| Benzofuran derivative 6 | K562 | HaCaT | Selective action towards K562, no toxic effect on HaCaT | nih.gov |

| Benzofuran derivative 8 | K562 | HaCaT | Selective action towards K562, no toxic effect on HaCaT | nih.gov |

| Schiff base 3o | Not applicable | NIH/3T3 | Non-cytotoxic | researchgate.net |

Investigations into Cell Cycle Arrest and Apoptosis Induction

Derivatives of this compound have been identified as potent inducers of cell cycle arrest and apoptosis in various cancer cell lines. A study focusing on novel furan-based compounds demonstrated that certain derivatives could significantly disrupt the cell cycle progression in human breast cancer cells (MCF-7). Specifically, a pyridine carbohydrazide derivative (compound 4) and an N-phenyl triazinone derivative (compound 7) were shown to induce cell cycle arrest at the G2/M phase.

Treatment with these compounds led to a notable accumulation of cells in the G2/M phase, with a 2.42-fold and 4.48-fold increase for compounds 4 and 7, respectively, compared to untreated control cells. Furthermore, these derivatives prompted a significant increase in the pre-G1 cell population, which is indicative of apoptosis. The pre-G1 population increased by 3.64-fold with compound 4 and 5.86-fold with compound 7. These findings suggest that the cytotoxic effects of these furan derivatives are mediated, at least in part, by their ability to halt cell division and trigger programmed cell death. The induction of apoptosis was further substantiated by annexin-V/PI staining experiments, pointing towards an apoptotic cascade as the mechanism of cell death.

Another synthetic compound, 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f), which shares the furan structural motif, was also found to induce G2/M arrest and subsequent caspase-dependent apoptosis in human fibrosarcoma HT-1080 cells. orientjchem.org This body of research underscores the potential of furan-containing structures as a scaffold for the development of novel anticancer agents that function by modulating the cell cycle and inducing apoptosis.

Table 1: Effect of Furan Derivatives on Cell Cycle Distribution in MCF-7 Cells

| Compound | Fold Increase in G2/M Phase | Fold Increase in Pre-G1 Phase (Apoptosis) |

| Pyridine carbohydrazide 4 | 2.42 | 3.64 |

| N-phenyl triazinone 7 | 4.48 | 5.86 |

Data sourced from a study on furan-based derivatives and their cytotoxic activity.

Enzyme Inhibition in Cancer Pathways (e.g., Kinases, VEGFR-2, CDK4/6)

The furan nucleus is a key structural feature in a variety of compounds designed to inhibit enzymes crucial to cancer progression, such as kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. nih.gov Several studies have highlighted the potential of furan-containing derivatives as potent VEGFR-2 inhibitors.

One study reported the synthesis of novel N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives that demonstrated significant inhibitory activity against VEGFR-2. nih.govijabbr.com Two compounds from this series, featuring specific substitutions, exhibited IC50 values of 7.4 ± 0.8 nM and 7.6 ± 0.4 nM, respectively, indicating potent inhibition of the enzyme. nih.gov Another investigation into thiazolidine–2,4-dione derivatives revealed that the presence of a furan ring resulted in a stronger affinity for VEGFR-2 compared to derivatives containing a thiophene ring. nih.gov

In addition to VEGFR-2, Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are critical regulators of the cell cycle, and their inhibition can lead to G1 phase arrest, preventing cancer cell proliferation. utripoli.edu.ly While direct studies on this compound derivatives as CDK4/6 inhibitors are limited, the broader class of furan-containing compounds has been explored. For instance, a study on 4,5-dihydro-1H-pyrazolo[4,3-h]quinazolines, which can be considered for further derivatization, showed that pyridine-containing derivatives were active as CDK4/6 inhibitors. This suggests that the furan scaffold could be a valuable component in the design of novel CDK4/6 inhibitors.

Table 2: VEGFR-2 Inhibitory Activity of Furan-Containing Derivatives

| Compound Class | Specific Derivative | IC50 (nM) |

| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides | Compound 92 | 7.4 ± 0.8 |

| Compound 93 | 7.6 ± 0.4 | |

| Thiazolidine–2,4-diones | Compound 39 | 80 |

| Compound 40 | 83 | |

| Compound 41 | 95 |

Data compiled from studies on heterocyclic inhibitors of VEGFR-2. nih.govnih.gov

Enzyme Inhibition Studies

Urease Inhibition and Binding Modes (e.g., Jack Bean Urease, Bacillus pasteurii Urease)

Urease, a nickel-containing metalloenzyme, is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, and is implicated in various diseases. mdpi.com Consequently, the inhibition of this enzyme is a significant therapeutic target. Research into the urease inhibitory potential of this compound derivatives has yielded promising results.

A study involving the synthesis of Zn(II) complexes with N-substituted phenylethanamine derivatives, including (R)-N-(furan-2-ylmethyl)-1-phenylethanamine (LC), evaluated their inhibitory activity against both Jack Bean Urease and Bacillus pasteurii Urease. The resulting complex, [LCZnCl2], demonstrated notable inhibition of both enzymes. mdpi.comnih.gov

For Jack Bean Urease, the [LCZnCl2] complex exhibited an IC50 value of 15.04 ± 0.01 µM. mdpi.com Against Bacillus pasteurii Urease, the same complex showed an IC50 of 18.02 ± 0.14 µM. mdpi.com Interestingly, the study also found that thiophene-containing complexes generally exhibited better inhibitory activities compared to their furan-containing counterparts. mdpi.com Molecular docking studies were also performed to understand the probable binding modes of these complexes within the crystal structure of Jack Bean Urease, which helped to verify the inhibitory mechanism. mdpi.com

Table 3: Urease Inhibitory Activity of a Zn(II) Complex of (R)-N-(furan-2-ylmethyl)-1-phenylethanamine ([LCZnCl2])

| Enzyme Source | IC50 (µM) |

| Jack Bean Urease | 15.04 ± 0.01 |

| Bacillus pasteurii Urease | 18.02 ± 0.14 |

Data from a study on Zn(II) complexes with N-substituted phenylethanamine derivatives. mdpi.com

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases and depression. A derivative of this compound, namely N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), has been investigated for its MAO inhibitory properties.

In vitro studies revealed that F2MPA is a partially reversible and uncompetitive inhibitor of human MAO-B (hMAO-B), with an IC50 of 5.16 ± 0.86 μM. The compound showed a selectivity ratio of over 19 for MAO-B compared to MAO-A, as no inhibition of MAO-A was observed in the concentration range studied. Further analysis showed that F2MPA exhibited a low affinity for both MAO-B and MAO-A. Despite this low affinity, it was found to modify the B form of MAO by forming a flavin adduct, which is structurally similar to the adduct formed with the well-known MAO-B inhibitor, l-deprenyl.

The study also highlighted the importance of the methyl group in F2MPA for its hMAO inhibition and selectivity, as a related compound without the methyl group showed no inhibitory activity against either MAO-A or MAO-B.

Table 4: Monoamine Oxidase Inhibitory Profile of N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA)

| Enzyme | Inhibition Type | IC50 (µM) | Selectivity (MAO-A/MAO-B) |

| hMAO-A | No inhibition observed | >100 | >19 |

| hMAO-B | Partially reversible, uncompetitive | 5.16 ± 0.86 |

Data sourced from studies on the MAO inhibitory properties of F2MPA.

Sirtuin 2 (SIRT2) Inhibition

Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, has emerged as a promising drug target for cancer and neurodegenerative diseases. Research has identified derivatives of (5-phenylfuran-2-yl)methanamine as potent inhibitors of human SIRT2.